molecular formula C8H11N3O3 B3087120 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1171333-04-2

5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3087120
CAS RN: 1171333-04-2
M. Wt: 197.19 g/mol
InChI Key: NKRMCZZWXIQIDD-UHFFFAOYSA-N
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Description

The compound “5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The ethylcarbamoyl group suggests the presence of a carbamate functional group, which is derived from carbamic acid and consists of a carbonyl (C=O) group attached to an alkyl group and an amino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamoyl radicals, which could be part of this compound, can be generated from oxamic acids . This process involves the oxidative decarboxylation of oxamic acids through thermal, photochemical, electrochemical, or photoelectrochemical means .

Scientific Research Applications

Chemistry and Synthesis

5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids, which are known for their versatility in the synthesis of heterocyclic compounds. The reactivity of pyrazole derivatives makes them valuable building blocks in the synthesis of a wide range of heterocycles, including imidazoles, thiazoles, and various spiropyrans. This reactivity underpins their application in generating compounds with potential pharmaceutical, material science, and dye applications. The unique reactivity of such derivatives often offers mild reaction conditions for generating diverse compounds from a variety of precursors (Gomaa & Ali, 2020; Cetin, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives, including 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, demonstrate significant biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, and antifungal effects. These properties highlight the therapeutic potential of pyrazole derivatives in medicinal chemistry, offering a scaffold for developing new drugs with diverse biological activities. The broad synthetic applicability and biological activity of pyrazole carboxylic acids underscore their importance in drug discovery and development (Tokala et al., 2022; Shaaban et al., 2012).

Catalysis and Material Science

In addition to its applications in medicinal chemistry, pyrazole derivatives are explored in catalysis and material science. They serve as ligands in the development of novel catalysts and materials with unique properties. These applications demonstrate the compound's versatility beyond pharmaceuticals, highlighting its role in advancing research in chemistry and materials science (Parmar et al., 2023).

Future Directions

The future directions in the study of such compounds could involve further exploration of the chemistry of carbamoyl radicals , as well as the development of new synthetic methods and applications for these types of compounds.

properties

IUPAC Name

5-(ethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-9-7(12)6-4-5(8(13)14)10-11(6)2/h4H,3H2,1-2H3,(H,9,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRMCZZWXIQIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

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